molecular formula C6H4N6 B2926779 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile CAS No. 28524-58-5

5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile

Cat. No.: B2926779
CAS No.: 28524-58-5
M. Wt: 160.14
InChI Key: LCDRZWPFFGXXGE-UHFFFAOYSA-N
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Description

5-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 28524-58-5) is a high-purity chemical intermediate belonging to the triazolopyrimidine class of fused heterocycles, known for their significant role in medicinal and agricultural chemistry. With the molecular formula C 6 H 4 N 6 and a molecular weight of 160.14 g/mol, this compound serves as a fundamental scaffold for the synthesis of diverse biologically active molecules . Triazolopyrimidines are recognized for their wide spectrum of biological activities. As a core building block, this compound is primarily used in research to develop novel therapeutic agents. Its applications include serving as a precursor in the synthesis of compounds with investigated antimalarial , anti-inflammatory , and antifungal activities . Furthermore, research indicates its utility in creating bromodomain inhibitors and herbicidal agents , highlighting its value in both pharmaceutical and agrochemical discovery. The structure is typically constructed via multi-component condensation reactions, often under solvent-free conditions to enhance efficiency . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a pesticide. Researchers are advised to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c7-1-4-2-12-6(9-3-10-12)11-5(4)8/h2-3H,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDRZWPFFGXXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC2=NC=NN21)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile involves a three-component one-pot reaction. This method uses 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation . This approach offers advantages such as short reaction times, high yields, and operational simplicity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method mentioned above can be scaled up for industrial applications. The use of microwave irradiation and eco-friendly catalysts can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve solvents like ethanol or dimethylformamide and catalysts like NaOH or CuBr .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, dihydro derivatives, and other heterocyclic compounds .

Mechanism of Action

Comparison with Similar Compounds

Ring Fusion and Positional Isomerism

  • Triazolo[1,5-a] vs. Triazolo[4,3-a] Pyrimidines: The position of triazole ring fusion alters molecular geometry. For example, triazolo[4,3-a]pyrimidine derivatives (e.g., 7-amino-3-phenyl analogs) show benzodiazepine receptor agonism, unlike the [1,5-a] isomers, which are more commonly associated with antimicrobial activity .

Antimicrobial Activity

The target compound and its 7-aryl analogs demonstrate moderate to strong inhibition against pathogens like Fusarium graminearum and Penicillium expansum at 50 µg/mL, comparable to commercial antifungals like hymexazol . Its mechanism may involve disruption of microbial cell wall synthesis via interaction with fungal enzymes .

Herbicidal Potential

In contrast, sulfonamide derivatives (e.g., 5,7-dimethyl-N-(substituted phenyl) analogs) act as acetolactate synthase (ALS) inhibitors, showing herbicidal activity. The absence of a sulfonamide group in the target compound limits its utility in agriculture but highlights the role of functional groups in target specificity .

Physicochemical Properties

  • Solubility: The amino and cyano groups render the target compound moderately polar, with lower solubility in non-polar solvents compared to methyl or aryl-substituted analogs .
  • Thermal Stability: Crystallographic studies of 5-methyl derivatives reveal planar structures with strong intermolecular hydrogen bonds, suggesting higher thermal stability than the amino-substituted compound .

Biological Activity

5-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a compound belonging to the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its potential as an anticancer agent, antimicrobial properties, and other therapeutic applications.

  • Chemical Formula : C5H4N6
  • Molecular Weight : 120.11 g/mol
  • CAS Number : 28524-58-5

Biological Activity Overview

Research indicates that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit a range of biological activities. These include:

  • Anticancer Activity : Various studies have shown that triazolopyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives:

  • In Vitro Studies :
    • A study reported that certain triazolopyrimidine derivatives exhibited significant antiproliferative effects against various cancer cell lines including HT-1080 (human fibrosarcoma) and Bel-7402 (human liver cancer) with IC50 values as low as 6.1 µM .
    • Another investigation indicated that compounds from this class could induce G0/G1 phase arrest and apoptosis in cancer cells .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects includes DNA intercalation and the induction of oxidative stress in cancer cells. This leads to increased nuclease-like activity in the presence of reactive oxygen species .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively:

  • Broad-Spectrum Activity : Research has shown that triazolopyrimidine derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus (including MRSA), Escherichia coli, and Pseudomonas aeruginosa. The compounds were found to be more effective than standard antibiotics in some cases .

Comparative Biological Efficacy

The following table summarizes the biological activities of selected triazolopyrimidine derivatives compared to standard treatments:

Compound NameActivity TypeTarget Organisms/Cell LinesIC50 Values (µM)
5-Amino-[1,2,4]triazolo[1,5-a]pyrimidineAnticancerHT-1080 (Fibrosarcoma)6.1
Bel-7402 (Liver Cancer)12.3
Triazolopyrimidine Copper(II) ComplexAntimicrobialMRSAN/A
E. coliN/A

Case Study 1: Antiproliferative Effects

In a study evaluating a series of triazolopyrimidine derivatives, compound 19 was identified as having superior activity against various tumor cell lines with a notable ability to inhibit cell proliferation effectively .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of copper(II) complexes derived from triazolopyrimidines showed significant activity against biofilms formed by Staphylococcus aureus, highlighting their potential as therapeutic agents against resistant bacterial strains .

Q & A

Q. What are the optimized synthetic routes for 5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile derivatives, and how do reaction conditions influence yield and purity?

A one-pot, multi-component synthesis using aldehydes, 3-amino-1,2,4-triazole, and cyanoacetamide derivatives in DMF at 90–120°C for 10–16 hours is widely employed . Key variables include:

  • Catalyst selection : p-Toluenesulfonic acid enhances cyclocondensation efficiency compared to triethylamine, reducing reaction time .
  • Solvent optimization : DMF improves solubility of intermediates, whereas ethanol/DMF mixtures aid recrystallization for higher purity .
  • Temperature control : Heating at 120°C minimizes side reactions (e.g., dimerization) observed at lower temperatures .

Q. What spectroscopic techniques are critical for characterizing structural features of 5-amino-triazolopyrimidine derivatives?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve substituent effects on pyrimidine and triazole rings. For example, the C6-carbonitrile group shows a characteristic 13C^{13}\text{C} peak at δ 112–119 ppm .
  • HRMS : Accurate mass analysis confirms molecular formulas (e.g., C23H24N6O5C_{23}H_{24}N_6O_5 with [M+H]+^+ at m/z 465.1881) .
  • IR spectroscopy : Stretching vibrations for C≡N (2220–2240 cm1^{-1}) and NH2_2 (3350–3450 cm1^{-1}) validate functional groups .

Q. How are computational methods used to predict reactivity in triazolopyrimidine synthesis?

Density Functional Theory (DFT) calculations model transition states during cyclocondensation, identifying favorable pathways for regioselective formation of the triazole-pyrimidine core . Solvent effects (e.g., DMF polarity) are simulated via COSMO-RS to optimize reaction kinetics .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-component reactions be addressed for substituted triazolopyrimidines?

Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) on aldehydes favor C7-substitution over C5, as shown in comparative 1H^{1}\text{H} NMR studies .
  • Steric hindrance : Bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl) direct nucleophilic attack to less hindered positions, confirmed by X-ray crystallography .

Q. What strategies resolve discrepancies in bioactivity data for triazolopyrimidine analogs?

Contradictions in pharmacological data (e.g., CB2 receptor affinity) are addressed by:

  • Structural validation : Re-evaluating NMR assignments (e.g., adamantyl substituent conformation in compound 21) to ensure synthetic accuracy .
  • Dose-response refinement : Adjusting assay concentrations (e.g., 0.1–10 µM) to account for solubility limits in cell-based models .

Q. How are structure-activity relationships (SARs) systematically explored for antimicrobial triazolopyrimidines?

SAR studies employ:

  • Substituent libraries : Varying C7-aryl (e.g., 4-chlorophenyl vs. p-tolyl) and C5-alkyl groups to map hydrophobicity vs. activity .
  • Pharmacophore modeling : Identifying critical hydrogen-bond donors (e.g., C6-carbonitrile) using docking simulations against bacterial dihydrofolate reductase .

Q. What are the challenges in scaling up lab-scale syntheses of triazolopyrimidines, and how are they mitigated?

  • Purification bottlenecks : Column chromatography is replaced with pH-selective recrystallization (e.g., ethanol/HCl mixtures) for gram-scale batches .
  • Exothermicity control : Slow addition of aldehydes prevents runaway reactions during cyclocondensation .

Q. How do solvent and temperature affect tautomeric equilibria in triazolopyrimidine derivatives?

Polar solvents (e.g., DMSO) stabilize the 1,2,4-triazole tautomer via hydrogen bonding, while nonpolar solvents favor pyrimidine tautomers. Variable-temperature 1H^{1}\text{H} NMR (25–80°C) quantifies equilibrium shifts .

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